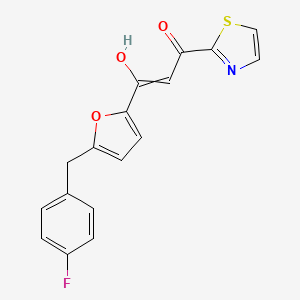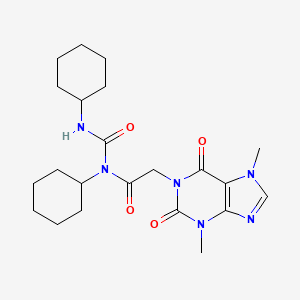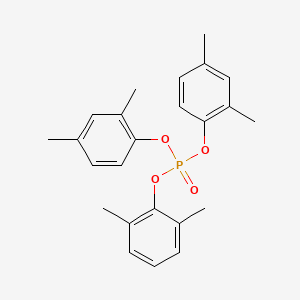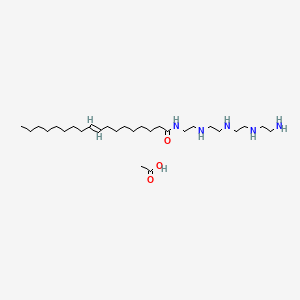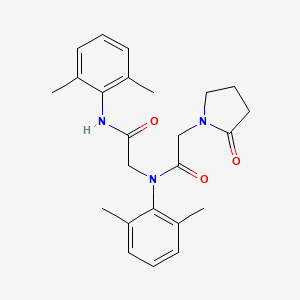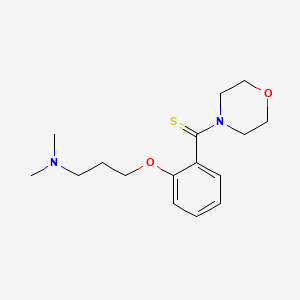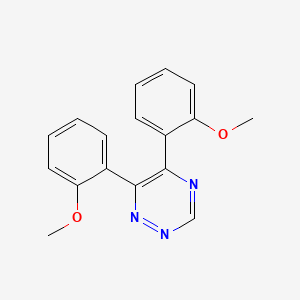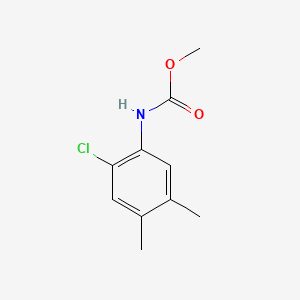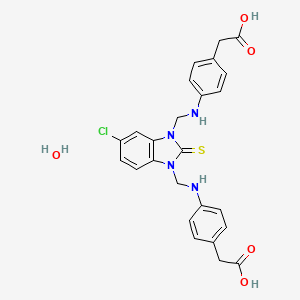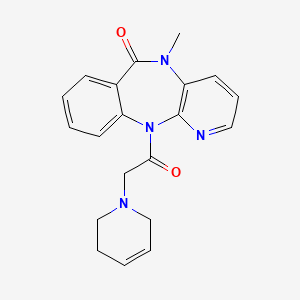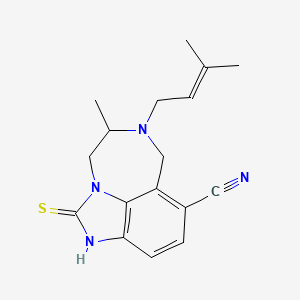![molecular formula C19H25N3O11S2 B12697301 (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid CAS No. 93919-36-9](/img/structure/B12697301.png)
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-ethenyl-1-azabicyclo[222]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid is a complex organic compound with a unique structure that combines a bicyclic azabicyclo octane moiety with a nitroquinoline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the azabicyclo octane structure, followed by the introduction of the ethenyl group. The nitroquinoline moiety is then synthesized separately and coupled with the azabicyclo octane derivative under specific conditions. The final step involves the addition of sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted quinolines or oxidized azabicyclo octane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure and reactivity profile make it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and advanced chemical products.
Mechanism of Action
The mechanism of action of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The nitroquinoline moiety is particularly important for its biological activity, as it can participate in redox reactions and interact with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-aminoquinolin-4-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-hydroxyquinolin-4-yl)methanol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol distinguishes it from its analogs. This functional group imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93919-36-9 |
|---|---|
Molecular Formula |
C19H25N3O11S2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C19H21N3O3.2H2O4S/c1-2-12-11-21-9-7-13(12)10-17(21)19(23)15-6-8-20-18-14(15)4-3-5-16(18)22(24)25;2*1-5(2,3)4/h2-6,8,12-13,17,19,23H,1,7,9-11H2;2*(H2,1,2,3,4) |
InChI Key |
ZYKWVBRBLRQCDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=CC=C(C4=NC=C3)[N+](=O)[O-])O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




